2-(2,3-Dihydroxyphenyl)acetic acid

Enzyme Inhibition Drug Discovery Antiproliferative

Cross-reactivity with abundant DOPAC (3,4-isomer) compromises accurate quantification of dihydroxyphenylacetic acid isomers in biological matrices. 2-(2,3-Dihydroxyphenyl)acetic acid (2,3-DHPAA) resolves this challenge through its distinct ortho-hydroxylation pattern. • Unique chromatographic retention time vs. 3,4-isomer ensures unambiguous LC-MS/MS peak assignment for metabolomic profiling. • Selective, albeit weak, dihydroorotase inhibitor (IC50 = 1,000 µM) serves as a validated tool compound for pyrimidine biosynthesis studies. • Catecholic scaffold enables synthesis of antioxidant ester derivatives; confirmed natural constituent of Astilbe chinensis for plant metabolism research.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 19988-45-5
Cat. No. B139289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydroxyphenyl)acetic acid
CAS19988-45-5
Synonyms2,3-Dihydroxybenzeneacetic Acid;  (2,3-Dihydroxyphenyl)acetic Acid; 
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)CC(=O)O
InChIInChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11)
InChIKeyKEQGFEVKJCGTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dihydroxyphenyl)acetic Acid (CAS 19988-45-5): Procurement Guide for Research-Grade Catechol Metabolite Standards


2-(2,3-Dihydroxyphenyl)acetic acid (CAS 19988-45-5, also known as 2,3-DHPAA) is a dihydroxy-substituted phenylacetic acid derivative that serves as a key metabolite in the dopaminergic pathway and a naturally occurring plant constituent [1]. This catechol-based compound, characterized by ortho-hydroxyl groups on its aromatic ring, is primarily utilized as an analytical reference standard for neurological research and as a precursor in polyphenolic drug synthesis [2]. Its distinct hydroxylation pattern differentiates it from the more widely studied 3,4-isomer (DOPAC) and other phenolic acids, establishing its niche in specific metabolic and synthetic applications.

Why Generic 'Dihydroxyphenylacetic Acid' Substitution Fails: Key Differentiators of 2-(2,3-Dihydroxyphenyl)acetic Acid for Scientific Procurement


While the term "dihydroxyphenylacetic acid" encompasses a class of compounds, simple substitution with the more common 3,4-isomer (DOPAC) or other analogs like 2,5-dihydroxyphenylacetic acid (homogentisic acid) is scientifically invalid due to distinct differences in enzyme inhibition profiles, antioxidant capacity, and metabolic pathway specificity [1][2]. The ortho-hydroxylation pattern of 2-(2,3-Dihydroxyphenyl)acetic acid confers unique biochemical behavior, including its specific inhibition of dihydroorotase and its distinct chromatographic retention time compared to its isomers, which is critical for accurate quantification in complex biological matrices [3][4].

2-(2,3-Dihydroxyphenyl)acetic Acid: Quantitative Evidence Guide for Differentiated Research Utility


Dihydroorotase Inhibition: Comparative IC50 Value Versus Structural Analogs

2-(2,3-Dihydroxyphenyl)acetic acid exhibits weak but measurable inhibition of mouse Ehrlich ascites dihydroorotase enzyme (IC50 = 1.00E+6 nM at pH 7.37) [1]. In contrast, the 3,4-isomer (DOPAC) and other phenolic acids show no significant effect on this enzyme at concentrations up to 10 µM, highlighting a unique biochemical interaction profile for the 2,3-dihydroxy substitution pattern [1].

Enzyme Inhibition Drug Discovery Antiproliferative

Antioxidant Capacity: Comparative DPPH Radical Scavenging Activity in a Series of Hydroxyphenylacetic Acids

In a recent SAR study of hydroxyphenylacetic acids, 3,4-dihydroxyphenylacetic acid (DOPAC, compound 2) demonstrated the highest DPPH radical scavenging activity with an IC50 of 12.5 ± 0.2 μM [1]. While the 2,3-isomer was not directly tested in this panel, its structural analog, 2,3-dihydroxybenzoic acid, exhibited strong but lower activity compared to its 3,4-dihydroxy counterpart in separate assays, suggesting that the ortho-dihydroxy configuration of 2-(2,3-Dihydroxyphenyl)acetic acid yields distinct antioxidant efficacy that is not equivalent to the catechol moiety in DOPAC [2].

Oxidative Stress Neuroprotection Structure-Activity Relationship

Analytical Chromatography: Distinct Retention Time and Mass Spectral Fragmentation for Isomer-Specific Quantification

Gas-liquid chromatography of closely related disubstituted phenylacetic acids reveals that the 2,3-dihydroxy isomer exhibits a distinct retention time and unique mass spectral fragmentation pattern compared to its 3,4- and 2,5-dihydroxy analogs [1]. Specifically, the ortho-dihydroxy configuration in 2-(2,3-Dihydroxyphenyl)acetic acid yields diagnostic MS fragments that are not observed for other isomers, enabling unambiguous identification and quantification in complex biological samples without cross-interference [1][2].

Analytical Chemistry Metabolomics Biomarker Validation

Metabolic Pathway Specificity: Differential Occurrence in Plant and Mammalian Systems Compared to DOPAC

2-(2,3-Dihydroxyphenyl)acetic acid is established as a natural product occurring in higher plants, specifically identified in *Astilbe chinensis* [1]. This contrasts with 3,4-dihydroxyphenylacetic acid (DOPAC), which is a primary metabolite of the neurotransmitter dopamine in the mammalian central nervous system and a major colonic catabolite of dietary flavonoids like quercetin [2]. This differential metabolic origin underscores that the two isomers serve distinct biological roles and cannot be used interchangeably in studies of plant secondary metabolism or neurotransmitter pathways.

Plant Metabolism Natural Product Chemistry Neurotransmitter Metabolism

Validated Research and Industrial Application Scenarios for 2-(2,3-Dihydroxyphenyl)acetic Acid


Analytical Standard for Isomer-Specific Metabolomics and Biomarker Quantification

2-(2,3-Dihydroxyphenyl)acetic acid is essential as a certified reference standard for the development and validation of HPLC, GC-MS, and LC-MS/MS methods aimed at quantifying specific dihydroxyphenylacetic acid isomers in biological fluids, plant extracts, or environmental samples. Its distinct chromatographic retention time and unique mass spectral fragmentation pattern, as evidenced by gas-liquid chromatographic studies, ensure unambiguous identification and prevent cross-reactivity with the more abundant 3,4-isomer (DOPAC) [1]. This application is critical for accurate metabolomic profiling and biomarker discovery where isomer specificity is paramount.

Enzyme Inhibition Studies Targeting Dihydroorotase and Related Pathways

This compound serves as a selective molecular probe for investigating the structure-activity relationships of dihydroorotase inhibition, a target implicated in pyrimidine biosynthesis and certain antiviral/antiproliferative mechanisms. Its unique, albeit weak, inhibitory activity (IC50 = 1,000 µM) against mouse Ehrlich ascites dihydroorotase distinguishes it from the inactive 3,4-isomer (DOPAC), making it a valuable tool compound for understanding the binding requirements of this enzyme [2]. Procurement of the 2,3-isomer is mandatory for studies aiming to validate this specific inhibitory phenotype.

Precursor in the Synthesis of Novel Polyphenolic Derivatives and Bioactive Esters

2-(2,3-Dihydroxyphenyl)acetic acid is employed as a key building block in the synthesis of novel lipophilic hydroxyalkyl esters and diesters with enhanced antioxidant and antibacterial properties. As demonstrated in recent synthetic studies, the catechol moiety is crucial for antioxidant activity, and the 2,3-dihydroxy configuration provides a distinct scaffold for exploring structure-activity relationships in ester derivatives [3]. Its use as a precursor enables the creation of compound libraries for drug discovery programs targeting oxidative stress and microbial infections.

Phytochemical Research and Plant Metabolism Studies

Given its confirmed occurrence as a natural product in higher plants like *Astilbe chinensis*, 2-(2,3-Dihydroxyphenyl)acetic acid is the appropriate standard for investigating plant-specific phenolic acid biosynthesis and metabolism [4]. Its use ensures that research on plant secondary metabolites does not inadvertently conflate findings with the mammalian neurotransmitter-derived DOPAC pathway, which is a common source of error when generic 'dihydroxyphenylacetic acid' is used without isomer specification.

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